molecular formula C27H26N2O4S B12056469 2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-phenoxyphenyl)ethanone

2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-phenoxyphenyl)ethanone

Cat. No.: B12056469
M. Wt: 474.6 g/mol
InChI Key: FZAAIXYVNCGULI-UHFFFAOYSA-N
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Description

This compound, with the chemical formula C27H26N2O4S , belongs to the class of oxadiazole derivatives It features a combination of aromatic rings, heterocyclic moieties, and a ketone functional group

Preparation Methods

Synthetic Routes::

Reaction Conditions::
  • The specific reaction conditions for this transformation are not widely documented, but further research is needed to explore optimal parameters.
Industrial Production::
  • Information on large-scale industrial production methods is limited, as this compound is primarily studied in research settings.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The ketone group can undergo oxidation reactions.

    Substitution: The aromatic rings are susceptible to electrophilic substitution.

    Reduction: Reduction of the oxadiazole ring may yield interesting derivatives.

Common Reagents and Conditions::

    Oxidation: Common oxidants like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Lewis acids (e.g., AlCl3) for Friedel-Crafts reactions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products::
  • Oxidation: Ketone to carboxylic acid or alcohol.
  • Substitution: Various aryl-substituted derivatives.
  • Reduction: Reduced oxadiazole ring products.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Potential drug candidates due to its unique structure.

    Materials Science: As a building block for functional materials.

    Biological Studies: Investigating its interactions with biological targets.

Mechanism of Action

  • The compound’s mechanism of action remains an active area of research.
  • It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C27H26N2O4S

Molecular Weight

474.6 g/mol

IUPAC Name

2-[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]-2-sulfanylidene-1,3,4-oxadiazol-3-yl]-1-(4-phenoxyphenyl)ethanone

InChI

InChI=1S/C27H26N2O4S/c1-18(2)23-14-9-19(3)15-25(23)31-17-26-28-29(27(34)33-26)16-24(30)20-10-12-22(13-11-20)32-21-7-5-4-6-8-21/h4-15,18H,16-17H2,1-3H3

InChI Key

FZAAIXYVNCGULI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=NN(C(=S)O2)CC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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